Journal Name:Russian Journal of Nondestructive Testing
Journal ISSN:1061-8309
IF:0.674
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/11181
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:100
Publishing Cycle:Monthly
OA or Not:Not
Smart microscopes of the future
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-11 , DOI: 10.1038/s41592-023-01912-0
We dream of a future where light microscopes have new capabilities: language-guided image acquisition, automatic image analysis based on extensive prior training from biologist experts, and language-guided image analysis for custom analyses. Most capabilities have reached the proof-of-principle stage, but implementation would be accelerated by efforts to gather appropriate training sets and make user-friendly interfaces.
Detail
Phasor plots and the future of spectral and lifetime imaging
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-11 , DOI: 10.1038/s41592-023-01906-y
I share my opinions on the benefits of and bottlenecks for hyperspectral and time-resolved imaging. I also discuss current and future perspectives for analyzing these types of data using the phasor approach.
Detail
SCS: cell segmentation for high-resolution spatial transcriptomics
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-10 , DOI: 10.1038/s41592-023-01939-3
Spatial transcriptomics promises to greatly improve our understanding of tissue organization and cell–cell interactions. While most current platforms for spatial transcriptomics only offer multi-cellular resolution, with 10–15 cells per spot, recent technologies provide a much denser spot placement leading to subcellular resolution. A key challenge for these newer methods is cell segmentation and the assignment of spots to cells. Traditional image-based segmentation methods are limited and do not make full use of the information profiled by spatial transcriptomics. Here we present subcellular spatial transcriptomics cell segmentation (SCS), which combines imaging data with sequencing data to improve cell segmentation accuracy. SCS assigns spots to cells by adaptively learning the position of each spot relative to the center of its cell using a transformer neural network. SCS was tested on two new subcellular spatial transcriptomics technologies and outperformed traditional image-based segmentation methods. SCS achieved better accuracy, identified more cells and provided more realistic cell size estimation. Subcellular analysis of RNAs using SCS spot assignments provides information on RNA localization and further supports the segmentation results.
Detail
Lighting up action potentials with fast and bright voltage sensors
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-06 , DOI: 10.1038/s41592-023-01928-6
Three groundbreaking studies have created a new generation of genetically encoded voltage indicators, empowering us to tackle a host of questions on our path toward understanding the brain.
Detail
Multiscale analysis of pangenomes enables improved representation of genomic diversity for repetitive and clinically relevant genes
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-26 , DOI: 10.1038/s41592-023-01914-y
Advancements in sequencing technologies and assembly methods enable the regular production of high-quality genome assemblies characterizing complex regions. However, challenges remain in efficiently interpreting variation at various scales, from smaller tandem repeats to megabase rearrangements, across many human genomes. We present a PanGenome Research Tool Kit (PGR-TK) enabling analyses of complex pangenome structural and haplotype variation at multiple scales. We apply the graph decomposition methods in PGR-TK to the class II major histocompatibility complex demonstrating the importance of the human pangenome for analyzing complicated regions. Moreover, we investigate the Y-chromosome genes, DAZ1/DAZ2/DAZ3/DAZ4, of which structural variants have been linked to male infertility, and X-chromosome genes OPN1LW and OPN1MW linked to eye disorders. We further showcase PGR-TK across 395 complex repetitive medically important genes. This highlights the power of PGR-TK to resolve complex variation in regions of the genome that were previously too complex to analyze.
Detail
Organ Mapping Antibody Panels: a community resource for standardized multiplexed tissue imaging
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-19 , DOI: 10.1038/s41592-023-01846-7
Multiplexed antibody-based imaging enables the detailed characterization of molecular and cellular organization in tissues. Advances in the field now allow high-parameter data collection (>60 targets); however, considerable expertise and capital are needed to construct the antibody panels employed by these methods. Organ mapping antibody panels are community-validated resources that save time and money, increase reproducibility, accelerate discovery and support the construction of a Human Reference Atlas.
Detail
Comprehensive spatiotemporal mapping of single-cell lineages in developing mouse brain by CRISPR-based barcoding
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-17 , DOI: 10.1038/s41592-023-01947-3
A fundamental interest in developmental neuroscience lies in the ability to map the complete single-cell lineages within the brain. To this end, we developed a CRISPR editing-based lineage-specific tracing (CREST) method for clonal tracing in Cre mice. We then used two complementary strategies based on CREST to map single-cell lineages in developing mouse ventral midbrain (vMB). By applying snapshotting CREST (snapCREST), we constructed a spatiotemporal lineage landscape of developing vMB and identified six progenitor archetypes that could represent the principal clonal fates of individual vMB progenitors and three distinct clonal lineages in the floor plate that specified glutamatergic, dopaminergic or both neurons. We further created pandaCREST (progenitor and derivative associating CREST) to associate the transcriptomes of progenitor cells in vivo with their differentiation potentials. We identified multiple origins of dopaminergic neurons and demonstrated that a transcriptome-defined progenitor type comprises heterogeneous progenitors, each with distinct clonal fates and molecular signatures. Therefore, the CREST method and strategies allow comprehensive single-cell lineage analysis that could offer new insights into the molecular programs underlying neural specification.
Detail
Ex utero development of primate embryos
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-11 , DOI: 10.1038/s41592-023-01951-7
Two independent studies demonstrate in vitro development of early cynomolgus monkey embryos.
Detail
The future of bioimage analysis: a dialog between mind and machine
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-11 , DOI: 10.1038/s41592-023-01930-y
The field of bioimage analysis is poised for a major transformation, owing to advancements in imaging technologies and artificial intelligence. The emergence of multimodal foundation models — which are akin to large language models (such as ChatGPT) but are capable of comprehending and processing biological images — holds great potential for ushering in a revolutionary era in bioimage analysis.
Detail
Hardwiring tissue-specific AAV transduction in mice through engineered receptor expression
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-08 , DOI: 10.1038/s41592-023-01896-x
The development of transgenic mouse models that express genes of interest in specific cell types has transformed our understanding of basic biology and disease. However, generating these models is time- and resource-intensive. Here we describe a model system, SELective Expression and Controlled Transduction In Vivo (SELECTIV), that enables efficient and specific expression of transgenes by coupling adeno-associated virus (AAV) vectors with Cre-inducible overexpression of the multi-serotype AAV receptor, AAVR. We demonstrate that transgenic AAVR overexpression greatly increases the efficiency of transduction of many diverse cell types, including muscle stem cells, which are normally refractory to AAV transduction. Superior specificity is achieved by combining Cre-mediated AAVR overexpression with whole-body knockout of endogenous Aavr, which is demonstrated in heart cardiomyocytes, liver hepatocytes and cholinergic neurons. The enhanced efficacy and exquisite specificity of SELECTIV has broad utility in development of new mouse model systems and expands the use of AAV for gene delivery in vivo.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CHARACTERIZATION & TESTING 材料科学:表征与测试4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
53.80 13 Science Citation Index Expanded Not
Submission Guidelines
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http://www.springer.com/materials/characterization+%26+evaluation/journal/11181